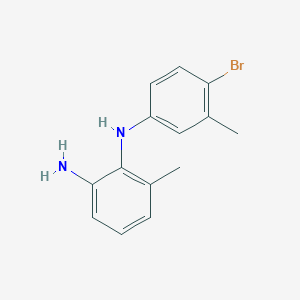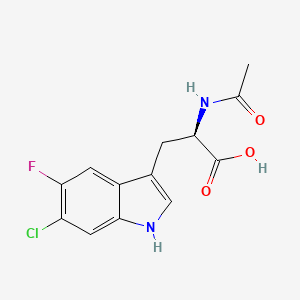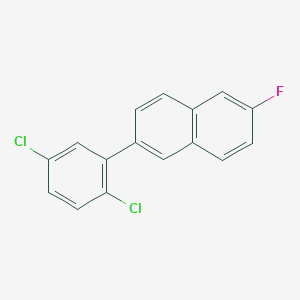
N1-(4-Bromo-3-methylphenyl)-6-methylbenzene-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(4-Bromo-3-methylphenyl)-6-methylbenzene-1,2-diamine is an organic compound characterized by the presence of bromine and methyl groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Bromo-3-methylphenyl)-6-methylbenzene-1,2-diamine typically involves the reaction of 4-bromo-3-methylaniline with 6-methylbenzene-1,2-diamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, usually around 100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
N1-(4-Bromo-3-methylphenyl)-6-methylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted anilines.
科学研究应用
N1-(4-Bromo-3-methylphenyl)-6-methylbenzene-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N1-(4-Bromo-3-methylphenyl)-6-methylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
相似化合物的比较
Similar Compounds
- N1-(4-Bromo-3-methylphenyl)-3-morpholinopropanamide
- (4-Bromo-3-methylphenyl)(morpholino)methanone
- N-(4-Bromo-3-methylphenyl)-1-naphthamide
Uniqueness
N1-(4-Bromo-3-methylphenyl)-6-methylbenzene-1,2-diamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for targeted research and applications.
属性
分子式 |
C14H15BrN2 |
|---|---|
分子量 |
291.19 g/mol |
IUPAC 名称 |
2-N-(4-bromo-3-methylphenyl)-3-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C14H15BrN2/c1-9-4-3-5-13(16)14(9)17-11-6-7-12(15)10(2)8-11/h3-8,17H,16H2,1-2H3 |
InChI 键 |
XDXUGFFAHIPIPN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)N)NC2=CC(=C(C=C2)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzothiazole, 2-[[(4-octylphenyl)methyl]sulfonyl]-](/img/structure/B11833406.png)






![N-methyl-1-[4-[(2Z)-2-(2-phenylsulfanylethylidene)hydrazinyl]phenyl]methanesulfonamide](/img/structure/B11833442.png)
![[2,2'-Biindan]-1,1',3,3'-tetrone](/img/structure/B11833447.png)



![2-Oxetanone, 3-hexyl-4-[(2R)-2-(phenylmethoxy)tridecyl]-, (3S,4S)-](/img/structure/B11833468.png)
